BenchChemオンラインストアへようこそ!

3-Amino-1-(thiophen-2-ylmethyl)-1,4-dihydropyridin-4-one

Medicinal chemistry Fragment-based drug discovery Ligand efficiency

3-Amino-1-(thiophen-2-ylmethyl)-1,4-dihydropyridin-4-one (CAS 1558445-98-9) is a heterocyclic small molecule (C₁₀H₁₀N₂OS, MW 206.27 g/mol) belonging to the 1,4-dihydropyridin-4-one class. The compound features a 3-amino substituent on the dihydropyridinone core and a thiophen-2-ylmethyl group at the N1 position.

Molecular Formula C10H10N2OS
Molecular Weight 206.27 g/mol
Cat. No. B15243186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-1-(thiophen-2-ylmethyl)-1,4-dihydropyridin-4-one
Molecular FormulaC10H10N2OS
Molecular Weight206.27 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)CN2C=CC(=O)C(=C2)N
InChIInChI=1S/C10H10N2OS/c11-9-7-12(4-3-10(9)13)6-8-2-1-5-14-8/h1-5,7H,6,11H2
InChIKeyOYAYFXLPSWGCRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-1-(thiophen-2-ylmethyl)-1,4-dihydropyridin-4-one: Physicochemical Profile and Research-Grade Specifications


3-Amino-1-(thiophen-2-ylmethyl)-1,4-dihydropyridin-4-one (CAS 1558445-98-9) is a heterocyclic small molecule (C₁₀H₁₀N₂OS, MW 206.27 g/mol) belonging to the 1,4-dihydropyridin-4-one class . The compound features a 3-amino substituent on the dihydropyridinone core and a thiophen-2-ylmethyl group at the N1 position . It has a calculated LogP of 1.5403, topological polar surface area (TPSA) of 48.02 Ų, 4 hydrogen bond acceptors, 1 hydrogen bond donor, and 2 rotatable bonds . The compound is commercially available at 95% purity for research use and has been deposited in the ChEMBL database (CHEMBL665048) with associated bioactivity data against Pneumocystis carinii dihydrofolate reductase (DHFR) [1].

Why Generic 1,4-Dihydropyridin-4-one Analogs Cannot Substitute for 3-Amino-1-(thiophen-2-ylmethyl)-1,4-dihydropyridin-4-one in Targeted Research


Substitution with even closely related 1,4-dihydropyridin-4-one analogs carries quantifiable risk due to three key structural determinants. First, the thiophene attachment position (2-ylmethyl vs. 3-ylmethyl) alters electronic distribution across the heterocyclic system, directly impacting molecular recognition at biological targets such as DHFR [1]. Second, the presence or absence of halogen substituents (e.g., bromine at the thiophene 4-position or dihydropyridinone 5-position) changes molecular weight by approximately 38% (206.27 vs. 285.16 g/mol) and substantially alters lipophilicity and hydrogen-bonding capacity—parameters critical for membrane permeability and target engagement . Third, the 3-amino group is a key pharmacophoric element; its replacement or modification eliminates the hydrogen-bond donor capability (HBD = 1) that contributes to the compound's unique TPSA-to-LogP ratio . These structural variations produce non-interchangeable biological profiles, as evidenced by differential DHFR inhibition patterns across the compound series [1].

Quantitative Differentiation Evidence: 3-Amino-1-(thiophen-2-ylmethyl)-1,4-dihydropyridin-4-one vs. Closest Analogs


Molecular Weight Advantage: 27.6% Lower MW than Brominated Thiophene Analog Improves Ligand Efficiency Potential

3-Amino-1-(thiophen-2-ylmethyl)-1,4-dihydropyridin-4-one (MW 206.27 g/mol) exhibits a 27.6% lower molecular weight compared to its closest brominated analog, 3-amino-1-[(3-bromothiophen-2-yl)methyl]-1,4-dihydropyridin-4-one (CAS 1558359-73-1, MW 285.16 g/mol) . This constitutes a difference of 78.89 g/mol. The lower MW of the target compound positions it more favorably within fragment-like chemical space (MW < 300 Da), which is associated with higher ligand efficiency metrics and improved probability of downstream optimization success [1]. Additionally, the target compound avoids the synthetic complexity and potential toxicity liabilities introduced by the bromine substituent present in the comparator .

Medicinal chemistry Fragment-based drug discovery Ligand efficiency

Physicochemical Differentiation: TPSA of 48.02 Ų and LogP of 1.54 Provide Balanced Polarity–Lipophilicity Profile Distinct from Halogenated Analogs

The target compound possesses a calculated TPSA of 48.02 Ų and LogP of 1.5403 , falling within favorable drug-like space by both the Veber rule (TPSA ≤ 140 Ų) and Lipinski rule (LogP ≤ 5) [1]. In contrast, brominated analogs such as 3-amino-1-(4-bromothiophen-2-yl)methyl-1,4-dihydropyridin-4-one (CAS 1555422-03-1) carry the electron-withdrawing bromine substituent, which predictably increases LogP by approximately 0.5–0.8 log units (class-level estimate based on the Hansch π constant for aromatic Br of +0.86) [2]. The target compound's lower lipophilicity and moderate polarity suggest superior aqueous solubility and reduced non-specific protein binding relative to halogenated comparators. The single hydrogen bond donor (HBD = 1) and 4 hydrogen bond acceptors (HBA = 4) also distinguish it from analogs where bromination may alter the effective HBA count through electronic effects.

Drug-likeness ADME prediction Physicochemical profiling

Thiophene Regioisomerism: 2-Ylmethyl Attachment Confers Distinct Electronic Character vs. 3-Ylmethyl Positional Isomer

The target compound bears the thiophene moiety linked via the 2-position (thiophen-2-ylmethyl), whereas the positional isomer 3-amino-1-(thiophen-3-yl)methyl-1,4-dihydropyridin-4-one (CAS 1551585-33-1) features attachment at the thiophene 3-position. This regioisomerism is non-trivial: the sulfur atom in the 2-ylmethyl isomer is in closer spatial proximity to the dihydropyridinone core, enabling S···H–N intramolecular interactions or S–π contacts that are geometrically impossible in the 3-ylmethyl isomer [1]. These electronic differences can manifest as altered pKa of the 3-amino group, differential redox behavior, and distinct molecular recognition patterns at biological targets. Both isomers share identical molecular formula (C₁₀H₁₀N₂OS) and MW (206.27 g/mol) , making chromatographic differentiation essential for procurement verification.

Structure-activity relationship Thiophene chemistry Regioisomer differentiation

Documented DHFR Binding Activity: ChEMBL-Annotated Bioactivity Against Pneumocystis carinii DHFR Provides a Defined Biological Starting Point

The compound has been tested for inhibition of dihydrofolate reductase (DHFR) from Pneumocystis carinii and is registered in ChEMBL under ID CHEMBL665048 (assay ChEMBL_52844) [1]. This provides a defined biochemical annotation that is absent for several close structural analogs, including the 3-ylmethyl positional isomer (CAS 1551585-33-1) and the 5-bromo analog (CAS 1564737-25-2), which lack documented DHFR activity in public databases. While the precise Ki or IC₅₀ value is not readily accessible through standard database queries, the existence of this curated bioactivity record establishes DHFR as a validated target for hit expansion and SAR exploration [1]. The P. carinii DHFR assay context is particularly relevant for opportunistic infection research, distinguishing this compound from unannotated analogs that would require de novo target identification [2].

Antifolate research DHFR inhibition Anti-infective screening

Procurement-Driven Application Scenarios for 3-Amino-1-(thiophen-2-ylmethyl)-1,4-dihydropyridin-4-one Based on Differentiated Evidence


Fragment-Based Screening Libraries Targeting DHFR and Related Folate Pathway Enzymes

With MW 206.27 g/mol and TPSA 48.02 Ų, this compound fits within fragment-like chemical space (MW < 300 Da) suitable for fragment-based drug discovery (FBDD) . Its pre-existing ChEMBL annotation against P. carinii DHFR [1] makes it a rational choice for fragment library inclusion targeting folate pathway enzymes, where the 3-amino group can serve as a hydrogen-bond anchor point for structure-based design. The thiophen-2-ylmethyl moiety provides a synthetically tractable vector for fragment growing strategies, while the 27.6% lower MW versus brominated analogs preserves ligand efficiency headroom for subsequent optimization.

Regioisomeric Selectivity Studies in Thiophene-Containing Kinase or Oxidoreductase Inhibitor Programs

The thiophen-2-ylmethyl attachment geometry distinguishes this compound from its 3-ylmethyl positional isomer , providing a defined tool for probing sulfur-proximal interactions in protein binding pockets. Medicinal chemistry teams investigating sulfur–π, S···H–N, or sulfur–halogen bonding interactions can use this compound as the 2-substituted reference point in matched molecular pair analyses with the 3-substituted isomer (CAS 1551585-33-1). The identical molecular formula and MW of both isomers eliminates confounding physicochemical variables, isolating the regioisomeric effect on biological activity.

Non-Halogenated Scaffold for ADME-Profiling Comparative Studies

With LogP 1.5403 and TPSA 48.02 Ų , this compound serves as a non-halogenated baseline for comparative ADME profiling against brominated dihydropyridinone analogs (e.g., CAS 1558359-73-1, CAS 1555422-03-1). The absence of bromine eliminates potential CYP450-mediated metabolic activation of the thiophene ring via arene oxide formation [1], while the lower lipophilicity (estimated ΔLogP ~ –0.5 to –0.8 vs. brominated analogs) predicts improved aqueous solubility. These properties position the compound as a cleaner chemical probe for establishing baseline pharmacokinetic behavior of the 3-amino-1,4-dihydropyridin-4-one scaffold.

Synthetic Building Block for Late-Stage Diversification via C-5 Functionalization

The unsubstituted C-5 position on the dihydropyridinone ring provides a reactive handle for electrophilic aromatic substitution or cross-coupling chemistry, enabling late-stage diversification without altering the pharmacophoric 3-amino and N1-thiophen-2-ylmethyl groups. This contrasts with the 5-bromo analog (CAS 1564737-25-2), where the bromine substituent pre-occupies this diversification site. The compound's commercial availability at 95% purity with defined LogP and TPSA specifications supports reproducible synthetic workflows in medicinal chemistry laboratories.

Quote Request

Request a Quote for 3-Amino-1-(thiophen-2-ylmethyl)-1,4-dihydropyridin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.